molecular formula C15H24ClNO B1397717 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219963-82-2

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397717
M. Wt: 269.81 g/mol
InChI Key: JVOHJAUKDRVZQX-UHFFFAOYSA-N
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Description

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS number 1219963-82-21. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

Unfortunately, specific synthesis methods for 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions2.



Molecular Structure Analysis

The exact molecular structure of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is not readily available in the public domain. However, it’s important to note that piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.



Chemical Reactions Analysis

Specific chemical reactions involving 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are generally involved in various intra- and intermolecular reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain.


Safety And Hazards

Specific safety and hazard information for 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is not readily available in the public domain. However, it’s important to handle all chemical substances with care, using appropriate safety measures such as wearing protective gloves, protective clothing, eye protection, and face protection34.


Future Directions

The future directions for research and applications of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.


Please note that the information provided here is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized databases or contact experts in the field.


properties

IUPAC Name

3-[(4-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHJAUKDRVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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